Molecular Weight and Lipophilicity (XLogP3-AA) as Surrogates for ADME Profiling
3-Fluoro-6-iodopyridazine exhibits a significantly lower calculated lipophilicity (XLogP3-AA = 1.2) compared to its direct 3-chloro-6-iodo analog (XLogP3-AA = 1.5). This difference of -0.3 log units translates to a predicted ~2-fold decrease in membrane partitioning and may contribute to improved aqueous solubility [1]. The molecular weight of 3-fluoro-6-iodopyridazine (224.0 g/mol) is also 7% lower than that of 3-chloro-6-iodopyridazine (240.4 g/mol), which may offer a modest advantage for certain drug-likeness metrics such as Lipinski's Rule of 5 compliance .
| Evidence Dimension | Physicochemical Property (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.2 (computed) |
| Comparator Or Baseline | 3-Chloro-6-iodopyridazine: XLogP3-AA = 1.5 (computed) |
| Quantified Difference | -0.3 log units (target is less lipophilic) |
| Conditions | Computed by XLogP3 algorithm version 3.0 (PubChem). |
Why This Matters
Lower lipophilicity can reduce plasma protein binding and off-target membrane accumulation, potentially improving the developability profile of drug candidates derived from this building block.
- [1] PubChem Compound Summary for CID 15418839 (3-Chloro-6-iodopyridazine). XLogP3-AA = 1.5. URL: https://pubchem.ncbi.nlm.nih.gov/compound/15418839 (accessed 2026-04-19). View Source
